Divergent Gas-Phase Dissociation Energy Relative to Alpha-Bromostyrene
The kinetic energy release (T) accompanying Br• loss from ionized (E)- and (Z)-beta-bromostyrenes in the gas phase is 0.7 ± 0.03 kcal mol⁻¹ higher than that from the molecular ion of alpha-bromostyrene. This difference is attributed to exothermic isomerization of the incipient beta-phenylvinyl cation to the more stable alpha-phenylvinyl cation, a pathway not available to the alpha-isomer [1].
| Evidence Dimension | Kinetic energy release (T) for Br• loss (gas phase) |
|---|---|
| Target Compound Data | Higher by 0.7 ± 0.03 kcal mol⁻¹ (relative to alpha-isomer) |
| Comparator Or Baseline | alpha-Bromostyrene (baseline) |
| Quantified Difference | +0.7 kcal mol⁻¹ |
| Conditions | Gas-phase dissociative ionization, collisional activation (CA) spectra |
Why This Matters
This difference demonstrates that the beta-isomer generates a distinct cationic intermediate, which can lead to different product distributions in mass spectrometry-based or gas-phase synthetic applications.
- [1] Apeloig, Y.; Franke, W.; Rappoport, Z.; Schwarz, H.; Stahl, D. Dissociative Ionization of Aryl-Substituted Vinyl Bromides in the Gas Phase. J. Am. Chem. Soc. 1987, 109 (9), 2733-2742. View Source
